N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
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Overview
Description
N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzylsulfanyl group, a tetrahydroisoquinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Coupling with Ethylamine: The benzylsulfanyl chloride is then reacted with ethylamine to form the N-[2-(benzylsulfanyl)ethyl] intermediate.
Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized separately through a Pictet-Spengler reaction involving an aldehyde and an amine.
Final Coupling: The N-[2-(benzylsulfanyl)ethyl] intermediate is coupled with the tetrahydroisoquinoline moiety under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo several types of chemical reactions:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological pathways due to the presence of the tetrahydroisoquinoline moiety.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzylsulfanyl and tetrahydroisoquinoline groups with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release or uptake, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(BENZYLSULFANYL)ETHYL]-2,3-DICHLORO-4-METHOXYBENZENESULFONAMIDE
- N-[2-(BENZYLSULFANYL)ETHYL]-2-{[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-METHYLANILINO}ACETAMIDE
Uniqueness
N-[2-(BENZYLSULFANYL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the benzylsulfanyl group and the tetrahydroisoquinoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS/c29-26(27-15-17-30-20-22-6-2-1-3-7-22)24-12-10-21(11-13-24)18-28-16-14-23-8-4-5-9-25(23)19-28/h1-13H,14-20H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRWEPLWXGDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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